molecular formula C28H32N2O2 B5077293 1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one

1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one

Cat. No.: B5077293
M. Wt: 428.6 g/mol
InChI Key: BGCXEYXYDDJRMD-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one typically involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with benzyl chloride under basic conditions.

    Attachment of the phenylpropanone moiety: This step involves the reaction of the piperazine derivative with a suitable phenylpropanone precursor under acidic or basic conditions.

    Introduction of the hydroxy and dimethylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Catalysts and solvents: To enhance reaction rates and yields.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of piperazine derivatives with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperazin-1-yl)-3-phenylpropan-1-one: Lacks the hydroxy and dimethylphenyl groups.

    1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxyphenyl)-3-phenylpropan-1-one: Lacks the dimethyl groups.

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-21-13-14-25(28(32)22(21)2)26(24-11-7-4-8-12-24)19-27(31)30-17-15-29(16-18-30)20-23-9-5-3-6-10-23/h3-14,26,32H,15-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCXEYXYDDJRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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